molecular formula C6H14N2O B1349696 N-ethyl-2-(ethylamino)acetamide CAS No. 97454-46-1

N-ethyl-2-(ethylamino)acetamide

Cat. No. B1349696
CAS RN: 97454-46-1
M. Wt: 130.19 g/mol
InChI Key: QXEXBEVZURKZKK-UHFFFAOYSA-N
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Description

Evaluation of Electronic and Biological Interactions

The study conducted on N-[4-(Ethylsulfamoyl)phenyl]acetamide provides insights into the compound's structural parameters, electron behavior, and biological properties using computational methods. The research highlights the compound's optimized geometrical properties and wave functional properties, including electron localization functions and intermolecular interaction analysis. The study also explores the compound's reactivity in different solvents and its potential as a drug through ADMET predictions and molecular docking studies, which suggest possible antifungal and anticancer activities[“].

Synthesis and Biological Evaluation as Opioid Kappa Agonists

A series of N-[2-(1-pyrrolidinyl)ethyl]acetamides were synthesized and evaluated for their potential as opioid kappa agonists. The study explored variations in N-acyl, N-alkyl, and amino functions, leading to the discovery of potent compounds with significant analgesic effects in animal models. The research demonstrates the importance of substituents in the development of selective kappa-opioid agonists[“].

Acetyl Methyl Torsion in N-Ethylacetamide

The gas-phase structures of N-ethylacetamide were determined using molecular beam Fourier-transform microwave spectroscopy and quantum chemical calculations. The study identified the most energetically favorable conformer and analyzed the acetyl methyl torsion, providing detailed insights into the compound's conformational structure and internal rotor orientation[“].

Crystallographic Analysis of a Melatonin Analog

N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide, a potent melatonin analog, was analyzed crystallographically. The study revealed that the compound's conformation differs from melatonin, with the naphthalene ring being planar and the side chain oriented to keep the amide and aromatic groups approximately parallel[“].

Anticancer Drug Synthesis and Molecular Docking

The synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was achieved, and its structure was elucidated using various spectroscopic techniques. The compound's anticancer activity was confirmed through in silico modeling, targeting the VEGFr receptor. The crystal structure exhibits intermolecular hydrogen bonds, contributing to its stability[“].

Synthesis and Characterization of New Acetamides

A series of new 2-(alkylamino)acetamides were synthesized and characterized, with one structure confirmed by X-ray diffraction. The transformation of these acetamides to morpholin-2-ones was studied, revealing thermodynamically favored conformations[“].

Rotational and Configurational Isomerism Studies

N-(Monosubstituted ethyl)amides were synthesized, and their NMR spectra were analyzed to observe rotational and configurational isomerism. The study provided insights into the magnetic equivalence and preferred conformations of these compounds[“].

Structural Studies of an Anti-Tuberculosis Drug Precursor

The X-ray crystal structures of N-[3-(diethylaminomethyl)-4-hydroxyphenyl]acetamide and its hydrochloride salt were determined. The structures revealed complex hydrogen-bonded networks and non-linear optical properties, highlighting the compound's potential as an anti-tuberculosis drug precursor[“].

Extraction Properties of a Monoamide with Lanthanide(III) and Actinide(III) Ions

N,N'-dioctyl, α-hydroxy acetamide was studied for its extraction properties towards trivalent lanthanide and actinide ions. The compound showed selective extraction and could be used for the separation of these ions, as demonstrated by the structures of the Sm(III) and Eu(III) nitrate compounds[“].

Scientific research applications

Corrosion Inhibition

N-ethyl-2-(ethylamino)acetamide is studied for its role in the inhibition of carbon steel corrosion in acid media. Its precursor, N-[3-(2-amino-ethylamino-ethyl)]-acetamide, shows low efficiency as a corrosion inhibitor, while its derivative, imidazoline, demonstrates good inhibition properties. This reactivity is analyzed through experimental techniques like potentiodynamic polarization curves and electrochemical impedance spectroscopy, along with theoretical calculations based on density functional theory (DFT) (Cruz, Martinez, Genescà, & García-Ochoa, 2004).

Synthesis of Antimalarial Drugs

The compound plays a role in the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs. The process is optimized using different acyl donors and parameters, showing vinyl acetate as the best donor due to its irreversible reaction nature, leading to a kinetically controlled synthesis (Magadum & Yadav, 2018).

Melatonin Receptor Ligands

N-ethyl-2-(ethylamino)acetamide derivatives are explored as melatoninergic agents, with specific compounds showing nanomolar binding affinity for melatonin receptors. Their receptor binding and the effect of chain conformation on it are studied through techniques like NMR spectroscopy, molecular dynamics simulations, and receptor affinity measurements (Elisi, Bedini, Scalvini, Carmi, Bartolucci, Lucini, Scaglione, Mor, Rivara, & Spadoni, 2020).

Synthesis of Anticancer Drugs

The compound is involved in the synthesis of novel derivatives for their potential anticancer activities. Structural elucidation of the synthesized compounds and their activity against various cancer cell lines are studied, showcasing specific derivatives with notable activity and mild ulcerogenic potential (Alagarsamy, Solomon, Sulthana, Vijay, & Narendhar, 2015).

properties

IUPAC Name

N-ethyl-2-(ethylamino)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c1-3-7-5-6(9)8-4-2/h7H,3-5H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXEXBEVZURKZKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC(=O)NCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30368761
Record name N-ethyl-2-(ethylamino)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-2-(ethylamino)acetamide

CAS RN

97454-46-1
Record name N-ethyl-2-(ethylamino)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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